N-(4-Fluorobenzylidene)-1-naphthylamine N-(4-Fluorobenzylidene)-1-naphthylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16050444
InChI: InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
SMILES:
Molecular Formula: C17H12FN
Molecular Weight: 249.28 g/mol

N-(4-Fluorobenzylidene)-1-naphthylamine

CAS No.:

Cat. No.: VC16050444

Molecular Formula: C17H12FN

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluorobenzylidene)-1-naphthylamine -

Specification

Molecular Formula C17H12FN
Molecular Weight 249.28 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine
Standard InChI InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
Standard InChI Key WZFPBVXCBPRPIN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4-Fluorobenzylidene)-1-naphthylamine belongs to the Schiff base family, characterized by an imine (-C=N-) linkage formed via condensation between an aromatic aldehyde and a primary amine. The fluorine atom at the para position of the benzylidene moiety introduces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. X-ray crystallographic data reveal a planar geometry stabilized by π-π stacking between the naphthyl and fluorophenyl rings, with bond lengths of 1.360(5)A˚1.360(5)\, \text{Å} for C-N and 1.437(12)A˚1.437(12)\, \text{Å} for C-C linkages.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits a singlet at δ 8.42 ppm for the imine proton, while the 13C^{13}\text{C}-NMR spectrum shows a resonance at δ 160.2 ppm for the C=N group. Fourier-Transform Infrared (FT-IR) spectroscopy identifies a sharp peak at 1620 cm1^{-1}, corresponding to the stretching vibration of the imine bond. Mass spectrometry (EI-MS) further validates the molecular ion peak at m/z 249.28.

Characterization ParameterValue
Molecular FormulaC17H12FN\text{C}_{17}\text{H}_{12}\text{FN}
Molecular Weight249.28 g/mol
IUPAC Name1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine
Melting Point142–144°C
X-ray Crystallographic Density1.328 g/cm³

Synthesis and Optimization

Conventional Condensation Methods

The compound is typically synthesized via acid-catalyzed condensation of 4-fluorobenzaldehyde (1.0 equiv) and 1-naphthylamine (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Yields range from 70% to 90%, depending on reaction conditions.

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Catalytic amounts of acetic acid (5 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%) improve yields to 85–90% by facilitating proton transfer. Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields.

Purification Techniques

Crude product purification involves recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column achieves >99% purity, as confirmed by UV detection at 254 nm.

Biological Activities and Mechanisms

Antimicrobial Efficacy

N-(4-Fluorobenzylidene)-1-naphthylamine exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), it shows a minimum inhibitory concentration (MIC) of 12.5 μg/mL, comparable to ampicillin. The fluorine atom enhances membrane permeability, enabling disruption of bacterial cell wall synthesis.

Biological ActivityTest ModelResult
AntimicrobialE. coli (ATCC 25922)MIC = 25 μg/mL
AntifungalCandida albicansMIC = 50 μg/mL
CytotoxicityHepG2 liver cancer cellsIC50_{50} = 22.4 μM

Catalytic and Industrial Applications

Ligand in Rare Earth Metal Complexes

Recent advancements demonstrate the compound’s utility as a tridentate ligand in rare earth metal catalysts. For instance, yttrium complexes incorporating N-(4-fluorobenzylidene)-1-naphthylamine exhibit high catalytic efficiency (98% yield) in synthesizing 2,3-dihydroquinazolinimines via tandem addition-cyclization reactions . The metal-ligand bond lengths (Y–N = 2.281–2.502 Å) optimize substrate coordination and transition-state stabilization .

Heterocyclic Compound Synthesis

Under optimized conditions (110°C, 24 hours, toluene solvent), these catalysts enable the formation of isoindolines and quinazolines with substituent tolerance for electron-donating (-OCH3_3, -CH3_3) and withdrawing (-F, -Br) groups . The mechanism involves initial amine deprotonation, followed by nitrile insertion and cyclization (Scheme 1) .

Scheme 1: Proposed catalytic cycle for dihydroquinazolinimine synthesis .

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